molecular formula C12H10N2O2 B13133269 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid CAS No. 643727-35-9

4'-Methyl[2,2'-bipyridine]-5-carboxylic acid

Cat. No.: B13133269
CAS No.: 643727-35-9
M. Wt: 214.22 g/mol
InChI Key: SPEJJILQWWOYAE-UHFFFAOYSA-N
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Description

6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Products include 6-(4-carboxypyridin-2-yl)pyridine-3-carboxylic acid.

    Reduction: Products include 6-(4-methylpyridin-2-yl)pyridine-3-methanol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-pyridinecarboxylic acid: Similar structure but lacks the additional pyridine ring.

    4-methylpyridine-2-carboxylic acid: Similar structure but lacks the additional carboxylic acid group.

Uniqueness

6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a methylpyridine moiety and a carboxylic acid group on the pyridine ring

Properties

CAS No.

643727-35-9

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

SPEJJILQWWOYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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